N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-28-17-4-2-3-15(8-17)24-21(27)12-32-22-25-16(11-31-22)9-20(26)23-10-14-5-6-18-19(7-14)30-13-29-18/h2-8,11H,9-10,12-13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPAGZDIEGPUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antibacterial, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
This compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
1. Antibacterial Activity
Research has demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial properties. For instance:
- A study highlighted that derivatives of benzo[d][1,3]dioxole showed high antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong potency against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| 4e | Sarcina | 0.080 |
| 6c | Staphylococcus aureus | 0.110 |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In various studies, it was shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Compounds similar to this compound exhibited COX inhibition with selectivity towards COX-2 over COX-1. This selectivity is essential for reducing side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
| Compound | COX Inhibition (%) | Analgesic Activity (%) |
|---|---|---|
| 10a | 99 | 51 |
| 13a | 90 | 42 |
3. Analgesic Activity
The analgesic potential of this compound was assessed through various animal models. The results indicated that it provides significant pain relief comparable to standard analgesics like sodium diclofenac.
- The analgesic activity was measured using the formalin test and showed a protective percentage similar to that of established NSAIDs .
Case Studies and Research Findings
Several studies have specifically focused on the synthesis and evaluation of compounds related to this compound:
- Synthesis and Characterization : New derivatives were synthesized and characterized using techniques like NMR and MS. Their biological activities were systematically evaluated against various pathogens .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound acts by inhibiting specific enzymes involved in inflammation and bacterial resistance pathways .
- Comparative Studies : Comparative studies with standard drugs showed that the synthesized compounds had superior or comparable efficacy against tested pathogens and inflammation models .
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Synthesis and Chemical Applications
-
Synthetic Pathways :
- The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide can be achieved through multi-step reactions involving the coupling of various heterocyclic compounds . This complexity allows for modifications that can enhance its biological activity.
- Drug Development :
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives showed that modifications at the benzo[d][1,3]dioxole position significantly increased cytotoxicity against breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of tumor growth in vivo models .
Case Study 2: Antimicrobial Activity
In vitro testing demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhanced this activity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
These reactions involve the substitution of a leaving group by a nucleophile. For instance, the thiazole sulfur can act as a nucleophile in reactions with electrophiles.
Oxidation Reactions
The presence of the thioether linkage allows for oxidation to sulfoxides or sulfones, which may enhance biological activity.
Hydrolysis Reactions
Under acidic or basic conditions, the acetamide group can undergo hydrolysis, leading to the formation of corresponding carboxylic acids and amines.
-
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activities, including:
-
Antimicrobial properties
-
Anti-inflammatory effects
These activities can be attributed to the synergistic effects of the benzo[d] dioxole and thiazole moieties.
-
Comparison with Related Compounds
A comparative analysis of structural analogs reveals that compounds with similar functionalities often exhibit enhanced biological activities. The following table summarizes some related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d] dioxole + thiophene | Anti-cancer |
| Compound B | Thiadiazole + acetamide | Anti-inflammatory |
| Compound C | Thiazolidinone derivatives | Antimicrobial |
N-(benzo[d] dioxol-5-ylmethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide represents a promising candidate for further pharmacological studies due to its complex structure and potential biological activities. Continued research into its chemical reactivity and synthesis pathways will enhance our understanding of its applications in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound shares structural motifs with several classes of bioactive molecules:
- Benzodioxole derivatives (e.g., compound 4a in ): These compounds often exhibit acetylcholinesterase inhibitory activity. The benzodioxole group contributes to π-π stacking interactions in enzyme binding, while substituents like trifluoromethylphenyl (in 4a) modulate lipophilicity .
- Thiazole-acetamide hybrids (e.g., compounds in and ): Thiazole rings enhance electronic delocalization, and acetamide linkages improve solubility. For instance, benzothiazole derivatives in show anti-inflammatory activity, with substituents like indolin-3-ylidene influencing potency .
- Thioether-containing analogs (e.g., 3a in ): The thioether group in the target compound may mimic disulfide bonds in enzyme substrates, similar to how 5-(4-chlorophenyl)-oxadiazole derivatives in interact with biological targets .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole and acetamide intermediates. For example, reductive amination using sodium triacetoxyborohydride in tetrahydrofuran (THF) with acetic acid as a catalyst is a critical step, as seen in analogous compounds . Challenges include controlling regioselectivity in thiazole ring formation and minimizing side reactions. Post-synthesis purification via reverse-phase (RP) flash chromatography and HPLC ensures high purity (>95%) .
- Key Parameters : Reaction time (e.g., 2–12 hours), solvent selection (THF, ethanol, or acetone), and stoichiometric ratios (e.g., 1:1 molar equivalents for intermediates) are critical .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer : Advanced spectroscopic techniques are essential:
- 1H/13C NMR : Assign peaks for benzodioxole (δ 6.7–7.1 ppm), thiazole (δ 2.5–3.2 ppm), and acetamide carbonyl (δ 170–175 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]+ ion matching calculated mass within 0.001 Da) .
- X-ray crystallography : Resolve crystal packing (e.g., monoclinic space group I 1 2/a 1) and confirm bond angles/planarity of the thiazole ring .
Advanced Research Questions
Q. How to design in vitro assays to evaluate antitumor activity, and what are common pitfalls in interpreting IC50 data?
- Methodological Answer : Use cell lines (e.g., MCF-7, HepG2) with MTT assays under standardized conditions (37°C, 5% CO₂). Pre-treat cells with serial dilutions (1 nM–100 µM) for 48–72 hours.
- Data Contradictions : Discrepancies in IC50 values may arise from solvent interference (e.g., DMSO >0.1% v/v) or metabolic instability. Validate with orthogonal assays (e.g., apoptosis via Annexin V staining) .
Q. What strategies mitigate crystallization challenges for X-ray diffraction studies?
- Methodological Answer : Optimize solvent systems (e.g., ethanol-DMF mixtures) and slow evaporation at controlled temperatures (e.g., 150 K). Use additives like seed crystals or surfactants to stabilize lattice formation. For this compound, a monoclinic lattice (a=19.2951 Å, β=119.2°) was achieved with 150 K cooling to minimize thermal motion .
Q. How to validate molecular docking predictions for target binding (e.g., acetylcholinesterase or COX enzymes)?
- Methodological Answer : Perform docking simulations (AutoDock Vina or Schrödinger Suite) using published crystal structures (PDB IDs: 4EY7 for COX-2). Cross-validate with:
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (ΔG, Kd).
- Mutagenesis Studies : Test predicted binding residues (e.g., Arg120 in COX-2) for activity loss .
Q. What analytical approaches resolve discrepancies in biological activity across structural analogs?
- Methodological Answer : Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the 3-methoxyphenyl moiety) with activity. For example, replacing bromine with chlorine in analogs altered IC50 values by 10-fold due to steric and electronic effects .
Critical Analysis of Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
